Cas no 1806055-18-4 (6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine)

6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
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- インチ: 1S/C8H4BrClF5N/c9-2-3-1-4(10)5(7(11)12)6(16-3)8(13,14)15/h1,7H,2H2
- InChIKey: ZSMVJHZDYHUQTO-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(=C(C(F)F)C(C(F)(F)F)=N1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 12.9
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029044938-1g |
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806055-18-4 | 97% | 1g |
$1,564.50 | 2022-04-01 |
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1806055-18-4)
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, characterized by the presence of bromomethyl, chloro, difluoromethyl, and trifluoromethyl substituents on a pyridine backbone, make it a valuable intermediate in the synthesis of various biologically active molecules. This compound has been extensively studied for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting a range of diseases.
The molecular structure of 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1806055-18-4) imparts distinct chemical properties that enhance its reactivity and utility. The bromomethyl group serves as a nucleophilic center, facilitating various coupling reactions such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex organic molecules. Additionally, the chloro and difluoromethyl substituents introduce electron-withdrawing effects, influencing the electronic properties of the pyridine ring and enabling further functionalization through electrophilic aromatic substitution reactions.
In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The presence of multiple fluorine atoms in 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine aligns with this trend, making it an attractive building block for medicinal chemists. Studies have demonstrated that fluorinated pyridines exhibit promising pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, particularly cancer. Researchers have leveraged the reactivity of 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine to develop novel kinase inhibitors with high selectivity and potency. For instance, recent studies have shown that derivatives of this compound exhibit inhibitory activity against tyrosine kinases, which are key targets in oncology therapy.
The compound's versatility extends beyond kinase inhibition. It has also been utilized in the synthesis of antiviral agents. The unique substitution pattern on the pyridine ring allows for the introduction of functional groups that can interact with viral proteases and polymerases, thereby inhibiting viral replication. Preliminary studies have highlighted the potential of 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine derivatives as inhibitors against RNA viruses, showcasing their broad applicability in antiviral drug development.
Another area where this compound has shown promise is in the development of agrochemicals. The structural motifs present in 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine are commonly found in herbicides and fungicides due to their ability to disrupt essential biological processes in plants. Researchers have synthesized various derivatives of this compound and evaluated their efficacy as crop protection agents. Some derivatives have demonstrated potent activity against weed species while maintaining low toxicity to crops, making them promising candidates for sustainable agricultural practices.
The synthetic methodologies for 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine have also been optimized to enhance yield and purity. Advances in transition metal catalysis have enabled more efficient functionalization strategies, allowing for rapid access to a diverse library of derivatives. These synthetic advancements are crucial for accelerating drug discovery pipelines and ensuring that researchers have access to high-quality starting materials for further development.
In conclusion,6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1806055-18-4) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for medicinal chemists and agrochemists alike. As research continues to uncover new therapeutic targets and sustainable agricultural solutions,6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine will undoubtedly play a pivotal role in shaping the future of chemical biology.
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